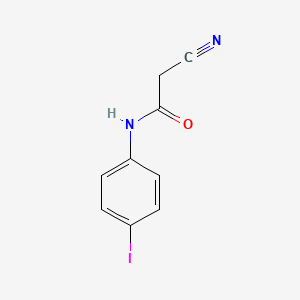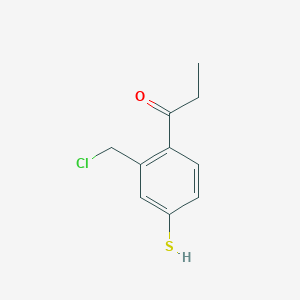
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C10H11ClOS. This compound is characterized by the presence of a chloromethyl group and a mercapto group attached to a phenyl ring, along with a propanone moiety. It is a versatile compound with significant applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(chloromethyl)-4-mercaptophenylacetic acid with propanone under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure optimal reaction rates and yields. Major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted phenylpropanones.
Wissenschaftliche Forschungsanwendungen
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one involves its ability to interact with various molecular targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The mercapto group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Chloromethyl)-4-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
Phenylacetone: Similar in structure but lacks the chloromethyl and mercapto groups, making it less reactive in certain chemical reactions.
Thiophene derivatives: Contain a sulfur atom in a five-membered ring, offering different reactivity and applications in medicinal chemistry.
Benzyl chloride: Contains a chloromethyl group but lacks the propanone moiety, limiting its use in certain synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C10H11ClOS |
|---|---|
Molekulargewicht |
214.71 g/mol |
IUPAC-Name |
1-[2-(chloromethyl)-4-sulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C10H11ClOS/c1-2-10(12)9-4-3-8(13)5-7(9)6-11/h3-5,13H,2,6H2,1H3 |
InChI-Schlüssel |
DWLPMGNRQZNMOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)S)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
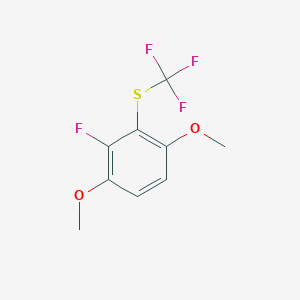
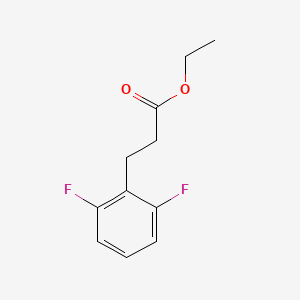
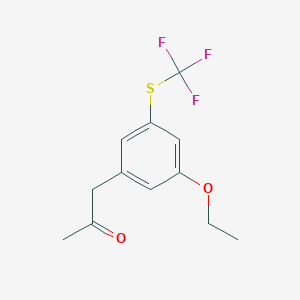
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
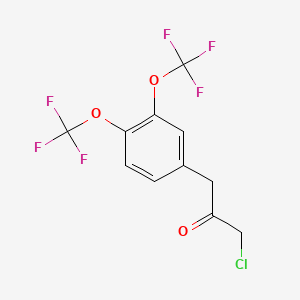
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)
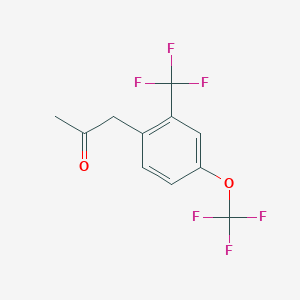
![6-Methoxy-2-(2-methoxyimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzofuran-4-ol](/img/structure/B14063926.png)
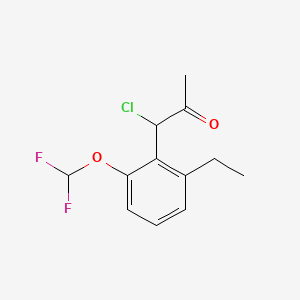

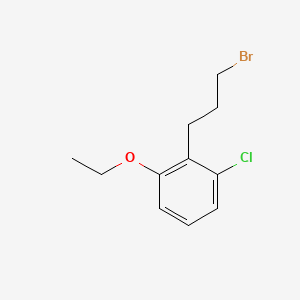
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
